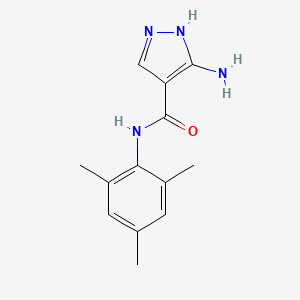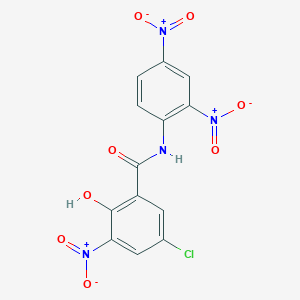![molecular formula C20H21N3O7 B12488770 Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12488770.png)
Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a nitrophenoxy group, and an acetamido group attached to a benzoate core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the benzoate core, followed by the introduction of the morpholine ring, nitrophenoxy group, and acetamido group. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Amidation: Formation of the acetamido group through the reaction of an amine with an acyl chloride.
Morpholine Introduction: Attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(morpholin-4-yl)-5-[2-(4-nitrophenoxy)acetamido]benzoate
- Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoic acid
Uniqueness
Methyl 2-(morpholin-4-yl)-5-[2-(2-nitrophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H21N3O7 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
methyl 2-morpholin-4-yl-5-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O7/c1-28-20(25)15-12-14(6-7-16(15)22-8-10-29-11-9-22)21-19(24)13-30-18-5-3-2-4-17(18)23(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Clave InChI |
GKYPRHPCFJPYJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-(3,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12488690.png)
![2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12488694.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488697.png)

![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488712.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12488717.png)
![3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488732.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]azepane](/img/structure/B12488739.png)

![Ethyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12488752.png)
![3,6-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide](/img/structure/B12488756.png)
![2-{[3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B12488777.png)

![Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488784.png)
